molecular formula C19H17BrSi B3259135 Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- CAS No. 313698-93-0

Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-

Cat. No.: B3259135
CAS No.: 313698-93-0
M. Wt: 353.3 g/mol
InChI Key: FWYUREQWGQLGRQ-UHFFFAOYSA-N
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Description

Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- is a specialized organosilicon compound characterized by the presence of a brominated anthracene moiety attached to a trimethylsilyl group via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is carried out between 10-bromo-9-anthracenyl acetylene and trimethylsilyl acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The anthracene moiety can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce an anthraquinone derivative.

Scientific Research Applications

Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets. The ethynyl linkage and the brominated anthracene moiety play crucial roles in its reactivity and binding affinity. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-Bromophenylethynyl)anthracene

Uniqueness

Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. Additionally, the brominated anthracene moiety enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-(10-bromoanthracen-9-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrSi/c1-21(2,3)13-12-16-14-8-4-6-10-17(14)19(20)18-11-7-5-9-15(16)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUREQWGQLGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70783999
Record name [(10-Bromoanthracen-9-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70783999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313698-93-0
Record name [(10-Bromoanthracen-9-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70783999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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